3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)-3-fluorooxetane
Overview
Description
The compound “3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)-3-fluorooxetane” is also known as "(S)-3- (4- (5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran" . It has a molecular formula of C17H16BrClO2 . This compound is used as a reactant to efficiently synthesize SGLT-2 Epagliflozin inhibitors . It is also an impurity of Empagliflozin, a medication indicated for type 2 diabetes treatment .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 39 bonds. There are 23 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aliphatic ether, 1 aromatic ether, and 1 Oxolane .Physical and Chemical Properties Analysis
The molecular formula of the compound is C17H16BrClO2 . It has an average mass of 367.665 Da and a monoisotopic mass of 366.002197 Da .Safety and Hazards
Safety measures for handling this compound include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended . All sources of ignition should be removed .
Properties
IUPAC Name |
3-[[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]methyl]-3-fluorooxetane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClFO2/c18-14-3-6-16(19)13(8-14)7-12-1-4-15(5-2-12)22-11-17(20)9-21-10-17/h1-6,8H,7,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJASDOLOBAUIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(COC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801150098 | |
Record name | Oxetane, 3-[[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]methyl]-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1632286-04-4 | |
Record name | Oxetane, 3-[[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]methyl]-3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1632286-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxetane, 3-[[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]methyl]-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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